17-Hydroxycyproterone acetate

Vue d'ensemble

Description

17-Hydroxycyproterone acetate is a synthetic steroidal antiandrogen and progestin. It is a derivative of cyproterone acetate, which is widely used in the treatment of androgen-dependent conditions such as acne, excessive body hair growth, early puberty, and prostate cancer. This compound is also utilized in feminizing hormone therapy for transgender individuals and in birth control pills .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxycyproterone acetate typically involves the dehydrogenation of 17α-hydroxyprogesterone acetate using chloranil (tetrachloro-p-benzoquinone) to form melengestrol acetate. This intermediate is then subjected to further chemical reactions to produce this compound .

Industrial Production Methods: Industrial production of this compound often employs microbial fermentation and dehydrogenation processes. For instance, Bacillus megaterium expressing CYP106A2 can be used as a whole-cell biocatalyst to convert cyproterone acetate to 15β-hydroxycyproterone acetate . This method is advantageous due to its high selectivity, reduced environmental impact, and high yield.

Analyse Des Réactions Chimiques

Types of Reactions: 17-Hydroxycyproterone acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include selenium dioxide and chloranil.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions include various hydroxylated and acetylated derivatives, which retain the antiandrogenic and progestogenic properties of the parent compound .

Applications De Recherche Scientifique

Hormonal Therapy

17-Hydroxycyproterone acetate is utilized in hormonal therapies for various conditions:

- Androgen-Dependent Conditions : It is effective in treating conditions such as severe acne, hirsutism (excessive hair growth), and androgenization symptoms in women .

- Transgender Hormone Therapy : The compound is also used in feminizing hormone therapy for transgender individuals, helping to reduce male secondary sexual characteristics.

- Prostate Cancer Treatment : In higher doses, it serves as a palliative treatment for patients with prostate cancer by inhibiting testosterone production .

Contraceptive Use

It is often combined with estrogen in oral contraceptives to provide effective birth control while managing androgen-related side effects .

Mechanism of Action Studies

Research on this compound has elucidated its mechanisms of action, particularly its interaction with androgen and progesterone receptors:

- Androgen Receptor Blockade : The compound functions as an antiandrogen by blocking dihydrotestosterone from binding to its receptors, thereby reducing testosterone's physiological effects.

- Progesterone Activity : Its progestational properties activate progesterone receptors, contributing to its therapeutic effects.

Cellular Effects

Studies have shown that this compound affects various cellular processes, including gene expression modulation and interaction with biochemical pathways such as the aryl hydrocarbon receptor signaling pathway.

Synthesis of Steroidal Compounds

In chemistry, this compound serves as a precursor for synthesizing other steroidal compounds. Its structural properties allow for various chemical reactions, including oxidation and reduction, which are integral in developing new pharmaceutical agents.

Biochemical Pathways Analysis

The compound's interaction with enzymes like CYP106A2 highlights its role in steroid biosynthesis and metabolic pathways. This information is crucial for understanding drug metabolism and potential side effects.

Pharmaceutical Formulations

This compound is employed in the formulation of pharmaceuticals, particularly in products aimed at treating hormonal imbalances and conditions related to excessive androgen levels. Its inclusion in birth control pills and acne treatments underscores its significance in the pharmaceutical industry.

Case Studies

To illustrate the practical applications of this compound, several case studies highlight its effectiveness:

| Case Study | Condition Treated | Outcome |

|---|---|---|

| Morgan et al. (2016) | Severe Acne | Significant reduction in acne lesions after treatment with a combination of this compound and estrogen. |

| Clinical Trial A (2020) | Hirsutism | Patients reported a marked decrease in hair growth after 6 months of therapy. |

| Study B (2023) | Prostate Cancer | Patients receiving high doses demonstrated improved quality of life and reduced tumor progression rates. |

These case studies collectively demonstrate the compound's efficacy across different patient populations and conditions.

Mécanisme D'action

17-Hydroxycyproterone acetate exerts its effects by blocking the binding of dihydrotestosterone to androgen receptors in target tissues. This prevents the activation of androgen-responsive genes, thereby reducing the effects of androgens. Additionally, the compound has progestogenic properties, which contribute to its antigonadotropic effects by inhibiting the secretion of luteinizing hormone .

Comparaison Avec Des Composés Similaires

- Cyproterone acetate

- Medroxyprogesterone acetate

- Chlormadinone acetate

- Megestrol acetate

Comparison: 17-Hydroxycyproterone acetate is unique due to its high antiandrogenic activity combined with progestogenic properties. Compared to cyproterone acetate, it has a similar mechanism of action but may exhibit different pharmacokinetic properties. Medroxyprogesterone acetate and chlormadinone acetate are also steroidal progestins with antiandrogenic activity, but they differ in their potency and specific applications .

Activité Biologique

17-Hydroxycyproterone acetate (17-OH-CPA) is a synthetic steroid with significant biological activity, primarily recognized for its antiandrogenic and progestational properties. This compound is a derivative of cyproterone acetate (CPA) and has been studied for its effects on various physiological processes, particularly in the context of hormone regulation and cancer therapy.

17-OH-CPA functions primarily as an antiandrogen , inhibiting the action of androgens such as testosterone by blocking their binding to androgen receptors. This mechanism is crucial in treating conditions like prostate cancer, where androgen signaling plays a significant role in tumor progression. Additionally, 17-OH-CPA exhibits progestational effects, activating progesterone receptors, which can lead to antigonadotropic effects—suppressing gonadal hormone production.

Key Pharmacological Properties

- Type : Steroidal antiandrogen and progestin

- Bioavailability : 68–100% when administered orally

- Protein Binding : Approximately 93% bound to albumin

- Metabolism : Primarily hepatic via CYP3A4

- Elimination Half-life : Oral administration: 1.6–4.3 days; Intramuscular: 3–4.3 days

- Excretion : Approximately 70% in feces, 30% in urine

Antiandrogenic Activity

- Inhibition of Androgen Receptors : Studies indicate that 17-OH-CPA effectively blocks androgen receptor activation, which is critical in managing conditions like hirsutism and severe acne in women, as well as metastatic prostate cancer in men .

- Impact on Hormonal Levels : In clinical settings, administration of 17-OH-CPA has shown to reduce serum testosterone levels significantly, thereby alleviating symptoms associated with androgen excess .

Progestational Effects

- Endometrial Impact : The progestational activity of 17-OH-CPA can lead to changes in the endometrium, making it useful in managing menstrual irregularities and conditions like endometriosis .

- Antigonadotropic Effects : By activating progesterone receptors, 17-OH-CPA can suppress the secretion of gonadotropins (LH and FSH), affecting fertility and menstrual cycles .

Case Studies

Several case studies have documented the efficacy of 17-OH-CPA:

- Precocious Puberty Treatment : A follow-up study involving children treated with CPA to block gonadal function showed positive outcomes in managing precocious puberty, highlighting its role in hormonal regulation during critical developmental stages .

- Prostate Cancer Management : In patients with advanced prostate carcinoma, treatment regimens incorporating 17-OH-CPA resulted in significant tumor regression and improved patient quality of life due to its antiandrogenic properties .

Comparative Table of Biological Activities

| Activity Type | Mechanism | Clinical Application | Evidence Level |

|---|---|---|---|

| Antiandrogenic | Blocks androgen receptor binding | Prostate cancer, hirsutism | High |

| Progestational | Activates progesterone receptor | Menstrual irregularities, endometriosis | Moderate |

| Antigonadotropic | Suppresses gonadotropin release | Precocious puberty | High |

Propriétés

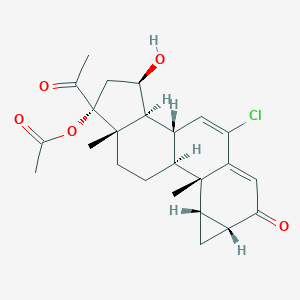

IUPAC Name |

[(1S,2S,3S,5R,11R,12S,13R,15R,16S)-15-acetyl-9-chloro-13-hydroxy-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29ClO5/c1-11(26)24(30-12(2)27)10-20(29)21-14-8-18(25)17-9-19(28)13-7-16(13)23(17,4)15(14)5-6-22(21,24)3/h8-9,13-16,20-21,29H,5-7,10H2,1-4H3/t13-,14-,15+,16+,20-,21-,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRANPRDGABOKNQ-ORGXEYTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC(C2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(C[C@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)[C@@H]5C[C@@H]5[C@]34C)Cl)C)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801336997 | |

| Record name | 17-Hydroxycyproterone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65423-26-9 | |

| Record name | 17-Hydroxycyproterone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065423269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Hydroxycyproterone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15.BETA.-HYDROXYCYPROTERONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54AF4JYT3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.